2,2-Difluoro-3,3-dimethylcyclopropan-1-amine
Overview
Description
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact of Fluorinated Compounds
PFAS Removal by Amine-Functionalized Sorbents : A critical review highlights the use of amine-containing sorbents for the efficient removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a promising approach for PFAS control in water treatment processes (Ateia et al., 2019).
Environmental Fate of Fluorinated Alternatives : Another study reviewed the sources, distribution, and health risks of novel fluorinated alternatives to PFASs, emphasizing the need for additional toxicological studies to evaluate their safety. The presence of these substances in various environmental media raises concerns about their potential toxicity and environmental harm (Wang et al., 2019).
Health Implications of Fluorinated Compounds
Toxicity and Degradation : Research on the degradation of polyfluoroalkyl chemicals in the environment sheds light on the potential health risks posed by PFAS precursors. The transformation of these chemicals into perfluorocarboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) highlights the importance of understanding their biodegradation pathways to assess environmental and health impacts accurately (Liu & Avendaño, 2013).
Emerging Concerns : The emergence of fluoroalkylether compounds as replacements for traditional PFASs calls for a critical review of their environmental occurrence, fate, and effects. This review underscores the necessity for comprehensive monitoring and evaluation of these substances to better understand their impact on human health and the environment (Munoz et al., 2019).
Properties
IUPAC Name |
2,2-difluoro-3,3-dimethylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-4(2)3(8)5(4,6)7/h3H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSDZQTGIVUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.